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Beta-Amyloid (5-34), mouse, rat

Cat. No.: B1578714
M. Wt: 3228.6
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Description

Overview of Amyloid Beta Peptides in Central Nervous System Function and Dysfunction

Amyloid-beta (Aβ) peptides, typically 36–43 amino acids in length, are central figures in the study of neurodegenerative diseases, most notably Alzheimer's disease (AD). wikipedia.org These peptides are derived from the amyloid precursor protein (APP) through cleavage by β-secretase and γ-secretase. wikipedia.org While extensively studied for their pathological roles, evidence suggests Aβ peptides also serve physiological functions in the central nervous system (CNS). frontiersin.orgnumberanalytics.com In their soluble form, they are believed to play a role in regulating synaptic activity and may be involved in memory consolidation. frontiersin.orgnih.gov Some research points to potential roles in activating kinase enzymes, protecting against oxidative stress, and regulating cholesterol transport. wikipedia.org

The transition from function to dysfunction is a key aspect of neurodegenerative disease pathogenesis. nih.gov This shift is characterized by the misfolding and aggregation of Aβ peptides. frontiersin.org Soluble Aβ oligomers are now widely considered the most toxic species, capable of inducing neurotoxicity, disrupting synaptic function, and triggering inflammatory pathways. wikipedia.orgnih.gov This aggregation leads to the formation of insoluble amyloid fibrils that deposit into the characteristic amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.orgnih.gov The accumulation of Aβ is thought to initiate a cascade of events, including the hyperphosphorylation of tau protein, which forms neurofibrillary tangles, another hallmark of AD. nih.gov This entire process contributes to synaptic and neuronal loss, leading to the cognitive decline observed in the disease. nih.govbenthamscience.com

The amyloid cascade hypothesis posits that the accumulation of Aβ is the primary trigger for the pathological cascade in Alzheimer's disease. creative-biolabs.com This accumulation can result from either an overproduction of Aβ or a failure in its clearance from the brain. frontiersin.org In the healthy brain, Aβ is efficiently cleared, but in pathological states, this balance is disrupted. cornell.edu The presence of Aβ aggregates can damage blood vessel walls, leading to cerebral amyloid angiopathy (CAA), and can activate immune cells like macrophages to release damaging free radicals. cornell.edu While Aβ plaques are a defining feature, the levels of soluble Aβ oligomers often correlate more strongly with the severity of cognitive impairment than the number of insoluble plaques. nih.govnih.gov

Historical Context of Beta-Amyloid (5-34) Research in Mouse and Rat Systems

Research into N-terminally truncated Aβ peptides has evolved from the initial discovery of various fragments within the amyloid plaques of human brains. Early studies identified that Aβ peptides starting at different amino acid positions were major components of these plaques. tandfonline.comnih.gov Among the various fragments identified, those starting at positions like phenylalanine-4 (Aβ4-x) and arginine-5 were noted. frontiersin.org This discovery shifted some of the research focus from exclusively full-length Aβ to understanding the potential pathological significance of these modified species.

The investigation of specific fragments like Beta-Amyloid (5-34) in rodent models is part of a broader effort to understand the structure-activity relationship of different Aβ peptides. While direct historical studies focusing exclusively on the 5-34 fragment are not extensively documented in the initial search results, the rationale for its study is grounded in the established presence of Aβ peptides starting at position 5 (Aβ5-x) in human brains. nih.govfrontiersin.org Studies using various N-truncated peptides in mice have demonstrated that these fragments can induce acute and long-lasting behavioral deficits. For example, intraventricular injection of different N-truncated Aβ species into wildtype mice has been shown to cause significant working memory deficits. nih.gov

Furthermore, transgenic mouse models have been developed to specifically express certain N-truncated fragments, such as the Tg4-42 mouse model, which expresses Aβ4-42. nih.gov These models have been instrumental in demonstrating that a single, specific N-truncated species can be sufficient to cause significant, age-dependent memory deficits and neuron loss in brain regions critical for memory, such as the hippocampus. nih.gov Research in rats has also involved the injection of various Aβ species to model Alzheimer's-like pathology, with studies showing that aggregated amyloid can impair synaptic transmission and cause memory deficits. nih.gov The investigation of Aβ(5-34) would logically follow this line of inquiry, aiming to characterize its specific aggregation properties and neurotoxic potential compared to other well-studied fragments like Aβ1-42, AβpE3-42, and Aβ4-42. nih.gov

Research Findings on Aβ Peptides in Rodent Models

This table summarizes findings from studies using different Beta-Amyloid peptides in rodent models, highlighting the variety of species investigated and their observed effects.

Aβ SpeciesRodent ModelKey Findings
Aβ40 and Aβ43 RatInjection of combined fragments led to aggregated amyloid material, reactive astrocytosis, microgliosis, cell loss, and deficits in working memory. nih.gov
Aβ4-40 and Aβ4-42 Mouse (wildtype)Intraventricular injection significantly reduced working memory performance. nih.gov
AβpE3-42 Mouse (wildtype)Intraventricular injection induced significant working memory deficits. nih.gov
Aβ1-42 Mouse (wildtype)Intraventricular injection led to working memory deficits. nih.gov
Aβ4-42 Mouse (transgenic Tg4-42)Resulted in massive CA1 pyramidal neuron loss and age-dependent spatial reference memory deficits. nih.gov

Properties

Molecular Weight

3228.6

sequence

GHDSGFEVRHQKLVFFAEDVGSNKGAIIGL

Origin of Product

United States

Molecular Characteristics and Conformational Dynamics of Rodent Beta Amyloid 5 34

Fibrillization Kinetics and Structural Polymorphism of Rodent Beta-Amyloid (5-34)

Fibrillization, the process by which soluble oligomers assemble into insoluble fibrils, typically follows a sigmoidal curve characterized by a lag phase (nucleation), a rapid growth phase (elongation), and a saturation phase. nih.govaging-us.com This nucleation-dependent polymerization is a hallmark of amyloid formation. aging-us.com The kinetics of this process can be influenced by various factors, including peptide concentration and environmental conditions. nih.govelsevierpure.com

Aβ fibrils exhibit structural polymorphism, meaning they can exist in multiple, distinct, self-propagating molecular structures, even when formed from the same peptide sequence. acs.orgpnas.orgbiorxiv.orgbiorxiv.org These different polymorphs can have varying physical properties and biological activities.

In the context of rodent Aβ, research has shown distinct differences in fibril formation compared to human Aβ. One study found that while rodent Aβ could form amyloid fibrils in a buffer solution, its behavior changed dramatically in the presence of cell membranes. nih.gov On raft-like model membranes, human Aβ formed mature, toxic amyloid fibrils, whereas rodent Aβ only produced less toxic protofibrils that were not stained by amyloid-specific dyes. nih.gov This suggests that while rodent Aβ retains the intrinsic ability to form fibrils, its interaction with biological surfaces like cell membranes prevents its maturation into the dense, stable fibrils characteristic of human Alzheimer's disease plaques.

Stability and Degradation Profiles of Beta-Amyloid (5-34) Aggregates in Mouse and Rat Biological Environments

The accumulation of Aβ in the brain is determined by the balance between its production and clearance. In rodent models, several enzymes are known to be involved in the degradation of Aβ, including neprilysin and insulin-degrading enzyme (IDE). plos.org Additionally, apolipoprotein E (ApoE) has been shown to promote the proteolytic degradation of Aβ. aginganddisease.orgnih.gov

The stability and degradation of Aβ aggregates are closely linked to their structure. In transgenic mouse models that overexpress human Aβ, such as the 5XFAD model, there is a progressive accumulation of Aβ42, leading to plaque formation. plos.orgembopress.org The clearance mechanisms in these mice can become overwhelmed. For instance, it has been suggested that microglia may play a role in the remodeling and maintenance of plaques. mdpi.com

Cellular and Subcellular Interactions of Rodent Beta Amyloid 5 34

Interactions with Neuronal and Glial Cell Membranes

The interaction of amyloid-beta peptides with cellular membranes is a critical event in the pathogenesis of neurodegenerative diseases. These interactions can lead to a loss of membrane integrity, disrupting cellular homeostasis. nih.gov The effects of Beta-Amyloid (5-34) on neuronal and glial cell membranes are multifaceted, involving direct physical disruption and the initiation of pathological signaling cascades.

Oligomeric forms of amyloid-beta are known to compromise the integrity of cellular membranes through various mechanisms, including the formation of ion channels. nih.gov While much of the research has focused on longer amyloid-beta fragments like Aβ(1-40) and Aβ(1-42), the underlying principles of membrane disruption are relevant. These peptides can self-assemble into structures that insert into the lipid bilayer, forming pores that allow the unregulated passage of ions. nih.govqmul.ac.uk This capability was first identified in artificial lipid bilayers where amyloid peptides induced stepwise electrical currents, characteristic of ion channel activity. qmul.ac.uk

The formation of these channels is dependent on the oligomeric state of the peptide. qmul.ac.uk These pores can vary in size, with some molecular dynamics simulations suggesting β-barrel structures that are permeable to water and ions like Ca2+. nih.gov The process can be described as a "carpeting effect," where oligomers accumulate on the membrane surface before inserting and forming disruptive channels. nih.gov This permeabilization of the membrane is a key factor in the subsequent disruption of cellular ion balance. nih.govmdpi.com

A primary consequence of membrane permeabilization by amyloid peptides is the severe dysregulation of intracellular calcium (Ca2+) homeostasis. mdpi.comencyclopedia.pub The influx of extracellular Ca2+ through newly formed channels, along with the release of Ca2+ from intracellular stores like the endoplasmic reticulum, leads to elevated cytosolic calcium levels. mdpi.comencyclopedia.pub This disruption of calcium signaling is a central tenet of the "calcium hypothesis" of neurodegeneration, which posits that unregulated neuronal calcium influx is an initiating event in the pathological cascade. mdpi.com

Elevated intracellular calcium can, in turn, modulate the processing of amyloid precursor protein (APP), creating a feedback loop that increases the production of amyloid-beta peptides. mdpi.commdpi.com This sustained increase in cytosolic calcium can adversely affect the function of membrane ion-motive ATPases and other transporters, further exacerbating the ionic imbalance. utdallas.edu The disruption of calcium homeostasis is a critical mechanism by which Beta-Amyloid (5-34) can exert its neurotoxic effects, impacting synaptic plasticity and ultimately leading to neuronal dysfunction. mdpi.comutdallas.edu

Table 1: Effects of Beta-Amyloid on Membrane Integrity and Calcium Homeostasis


MechanismDescriptionConsequence
Membrane PermeabilizationOligomers of Beta-Amyloid insert into the cell membrane, creating pores. [4, 6]Loss of membrane integrity and unregulated flow of ions. mdpi.com
Ion Channel FormationSelf-assembly of peptides into stable, ion-conducting channels spanning the membrane. [4, 6]Disruption of the cell's electrochemical gradients. mdpi.com
Calcium DysregulationInflux of extracellular Ca2+ and release from intracellular stores. [1, 3]Activation of pathological signaling cascades and potential feedback loop for increased Aβ production. [1, 9]

Subcellular Localization and Accumulation Dynamics of Beta-Amyloid (5-34)

Following their generation, amyloid-beta peptides can accumulate in various cellular compartments, disrupting their normal function. nih.gov While extracellular plaques are a hallmark of Alzheimer's disease, the intracellular accumulation of amyloid-beta is now recognized as a critical early event in pathogenesis. mdpi.com

A significant portion of intracellular amyloid-beta localizes to mitochondria. nih.govmdpi.com These peptides can be imported into the mitochondria, where they interact with mitochondrial proteins and disrupt the electron transport chain. mdpi.comnih.gov This interaction can lead to a reduction in the activity of key respiratory chain complexes, such as Complex I and Complex IV, impairing the organelle's ability to produce ATP. portlandpress.com

The endoplasmic reticulum (ER) is another key organelle affected by the accumulation of amyloid-beta peptides. nih.gov The presence of misfolded proteins, such as amyloid-beta oligomers, within the ER can trigger the unfolded protein response (UPR), a cellular stress response aimed at restoring protein folding homeostasis. nih.govoup.com

Amyloid-beta can induce ER stress by directly interacting with regulators of ER calcium stores, leading to their depletion and further contributing to the dysregulation of intracellular calcium. mdpi.com Chronic activation of the UPR can become maladaptive, leading to the upregulation of enzymes like BACE1, which is involved in the amyloidogenic processing of APP, thereby increasing the production of amyloid-beta. researchgate.netnih.gov If the ER stress is prolonged and severe, it can switch from a protective response to one that initiates apoptosis, or programmed cell death. plos.org

Table 2: Subcellular Targets and Consequences of Beta-Amyloid (5-34) Accumulation


Subcellular LocationObserved InteractionFunctional Consequence
MitochondriaAccumulation within the matrix; interaction with respiratory chain proteins and ABAD. [14, 19]Impaired ATP production, increased oxidative stress, and disrupted mitochondrial dynamics.
Endoplasmic ReticulumInduction of the Unfolded Protein Response (UPR) due to accumulation of misfolded peptides. [5, 13]ER calcium depletion, increased Aβ production, and potential activation of apoptosis. [1, 10, 15]

Neurobiological Effects and Pathological Contributions of Rodent Beta Amyloid 5 34 in Rodent Models

Neurotoxicity and Neuronal Viability Changes Associated with Beta-Amyloid (5-34)

Mechanisms of Neuronal Cell Death (e.g., Apoptosis, Necroptosis, PANoptosis)

The accumulation of beta-amyloid peptides is a key factor in the progression of neurodegenerative diseases, leading to neuronal death through various regulated cell death (RCD) pathways. frontiersin.org While research often focuses on longer amyloid fragments, the principles of amyloid-induced neurotoxicity are relevant. These mechanisms include apoptosis, necroptosis, and the more recently defined PANoptosis, which integrates features of all three. nih.govnih.gov

Apoptosis: This form of programmed cell death is characterized by cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies. In the context of Alzheimer's disease (AD) models, beta-amyloid oligomers can trigger the apoptotic cascade. frontiersin.orgnih.gov Studies have shown that beta-amyloid can upregulate pro-apoptotic proteins, leading to the activation of caspases, such as caspase-3 and caspase-8, which are executioner enzymes in the apoptotic pathway. frontiersin.org For instance, knocking down caspase-8 has been shown to reduce apoptosis in PC12 cells treated with beta-amyloid. frontiersin.org

Necroptosis: This is a form of programmed necrosis that, unlike apoptosis, results in cell lysis and the release of cellular contents, which can provoke an inflammatory response. thno.org In AD, neuronal necroptosis has been observed in patient brains and rodent models. frontiersin.orgthno.org This pathway is often initiated by signals like Tumor Necrosis Factor-alpha (TNF-α). thno.org The process involves the activation of a protein complex known as the necrosome, which includes RIPK1, RIPK3, and MLKL. thno.org Elevated levels of necroptosis markers have been found in the brains of AD mouse models, suggesting this pathway contributes to neuronal loss. frontiersin.orgthno.org

PANoptosis: This is a recently identified inflammatory programmed cell death pathway that incorporates features of pyroptosis, apoptosis, and necroptosis and is regulated by a complex known as the PANoptosome. nih.govnih.gov Beta-amyloid oligomers are considered key triggers for PANoptosis by causing mitochondrial dysfunction. nih.gov This dysfunction leads to the release of factors that can activate the PANoptosome, initiating a cascade that involves elements from all three cell death pathways. nih.govnih.gov In the context of AD, Aβ oligomers can activate the NLRP3 inflammasome (a component of pyroptosis) and caspase-8 (a key molecule in apoptosis and necroptosis), leading to a coordinated cell death process. nih.gov

Neuroinflammation and Glial Cell Responses to Beta-Amyloid (5-34)

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a critical component of the brain's response to beta-amyloid deposition. aginganddisease.orgnih.gov This response is a double-edged sword, having both protective and detrimental effects. nih.gov

Microglial Activation and Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Microglia, the resident immune cells of the central nervous system, are activated in response to beta-amyloid accumulation. nih.govnih.gov This activation leads to a shift in their morphology and function, often adopting a pro-inflammatory phenotype. nih.gov Activated microglia release a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govijbs.com

The presence of beta-amyloid fibrils can stimulate microglia to secrete these cytokines. d-nb.info For example, in APP/PS1 transgenic mice, which model aspects of AD, increased levels of TNF-α and IL-6 are observed. d-nb.info TNF-α, in particular, plays a significant role in AD pathogenesis by influencing beta-amyloid production and mediating neuronal damage. nih.gov Similarly, IL-6 levels are found to be elevated in the brains of AD patients and animal models, where it can stimulate further glial activation and inflammatory responses. nih.gov The inhibition of the transcription factor NFAT, which is involved in the inflammatory response, has been shown to reduce the secretion of these cytokines by microglia stimulated with beta-amyloid. d-nb.info

Astrogliosis and Associated Reactive Phenotypes

Astrocytes, another major glial cell type, also undergo significant changes in response to beta-amyloid, a process known as astrogliosis. aginganddisease.orgnih.gov This involves hypertrophy of the cell body and an increased expression of intermediate filament proteins like glial fibrillary acidic protein (GFAP). mdpi.comresearchgate.net Reactive astrocytes can adopt different phenotypes, which can be either neuroprotective or detrimental. mdpi.com

In rodent models of AD, reactive astrocytes are often found surrounding amyloid plaques. aginganddisease.orgnih.gov The accumulation of beta-amyloid can induce astrocytes to take on a pro-inflammatory A1 phenotype, which has been shown to be neurotoxic. mdpi.com However, astrocytes can also exhibit a protective A2 phenotype. mdpi.com For instance, astrocyte-specific expression of Nrf2, an antioxidant response element, in a mouse model led to a reactive phenotype that reduced Aβ deposition and rescued cognitive deficits. mdpi.com The specific reactive state of astrocytes can be influenced by the severity and nature of the pathological stimulus. mdpi.com

Phagocytic Activity of Glial Cells in Response to Beta-Amyloid (5-34) Aggregates

Both microglia and astrocytes are capable of phagocytosing and clearing beta-amyloid aggregates, which is a crucial protective mechanism to prevent their accumulation. nih.govmdpi.com In the early stages of AD, activated microglia can effectively remove toxic Aβ through phagocytosis. mdpi.com This process is mediated by various surface receptors that recognize and bind to beta-amyloid. mdpi.com

However, during the prolonged progression of the disease, the phagocytic function of microglia can become impaired due to the chronic inflammatory environment. mdpi.com Astrocytes can also contribute to the clearance of beta-amyloid, potentially compensating for reduced microglial phagocytosis in certain pathological situations. nih.govmdpi.com Studies using a pH-sensitive Aβ analogue have allowed for real-time imaging of its uptake by glial cells, confirming that both microglia and astrocytes internalize Aβ, with microglia generally showing higher phagocytic activity. nih.govresearchgate.net

Role of Innate Immune Receptors (e.g., TREM2) in Beta-Amyloid (5-34)-Mediated Inflammation

Innate immune receptors expressed on glial cells play a critical role in mediating the inflammatory response to beta-amyloid. One of the most studied of these is the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). biolife-publisher.itd-nb.info TREM2 is expressed on microglia and is involved in sensing changes in the lipid environment that occur during Aβ accumulation and neuronal damage. rupress.org

TREM2 directly binds to beta-amyloid oligomers and this interaction is crucial for mediating microglial responses. nih.gov It promotes microglial activation, migration towards amyloid plaques, and phagocytosis of Aβ. biolife-publisher.itnih.gov TREM2 deficiency in mouse models of AD impairs the clustering of microglia around plaques and reduces their ability to degrade Aβ. rupress.orgnih.gov Furthermore, TREM2 signaling has a complex role in regulating the inflammatory output of microglia. While it can promote phagocytosis and have anti-inflammatory effects, it has also been associated with pro-inflammatory responses. biolife-publisher.it The proper function of TREM2 is essential for a protective microglial response, as it helps to compact amyloid plaques and limit their neurotoxicity. rupress.org

Experimental Methodologies for Studying Rodent Beta Amyloid 5 34

In Vitro Systems for Beta-Amyloid (5-34) Research

In vitro models provide a controlled environment to study the cellular and molecular effects of Beta-Amyloid (5-34) on different cell types of the central nervous system. These systems allow for detailed mechanistic studies that are often difficult to perform in the complexity of a whole organism.

Primary Neuronal and Glial Cell Cultures from Mouse and Rat

Primary cell cultures derived directly from the brains of neonatal mice and rats are a cornerstone of in vitro Aβ research. youtube.comyoutube.comyoutube.com These cultures can consist of purified populations of neurons, astrocytes, or microglia, or they can be maintained as mixed glial cultures or even more complex tri-cultures containing neurons, astrocytes, and microglia. nih.govbiorxiv.org This allows researchers to investigate the direct effects of Beta-Amyloid (5-34) on specific cell types and to study the interactions between different cell types in response to the peptide. nih.gov For instance, a tri-culture system can be used to examine how microglia, the resident immune cells of the brain, respond to and clear Aβ in the presence of neurons and astrocytes. nih.gov

The process of establishing these cultures typically involves dissecting the desired brain region (e.g., cortex or hippocampus) from perinatal pups, dissociating the tissue into single cells, and plating them in a suitable culture medium. youtube.comnih.gov After a period of maturation in vitro, these cells can be exposed to synthetic Beta-Amyloid (5-34) to study a range of cellular responses, including cell viability, synaptic function, inflammatory responses, and oxidative stress. youtube.combiorxiv.org A significant advantage of primary cultures is that they closely mimic the physiological characteristics of their in vivo counterparts. However, a limitation is their finite lifespan and the potential for variability between preparations.

Immortalized Cell Lines (e.g., SH-SY5Y) as Models for Beta-Amyloid (5-34) Toxicity

Immortalized cell lines, such as the human neuroblastoma SH-SY5Y line, offer a more homogenous and readily available alternative to primary cultures for studying Aβ toxicity. nih.govplos.orgresearchgate.net These cells can be grown in large quantities and are more stable over time, which is advantageous for high-throughput screening of potential therapeutic compounds. plos.org SH-SY5Y cells can be differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid, making them more suitable for neurotoxicity studies. nih.govplos.orgresearchgate.net

Researchers have utilized differentiated SH-SY5Y cells to investigate the toxic effects of various Aβ species. nih.govplos.org Studies have shown that these cells are susceptible to Aβ-induced cell death and can be used to dissect the underlying molecular pathways, such as the involvement of oxidative stress and apoptosis. plos.orgnih.govmdpi.com While SH-SY5Y cells are a valuable tool, it is important to acknowledge that as a cancer-derived cell line, they may not fully recapitulate the complex physiology of primary neurons. plos.orgresearchgate.net

Organotypic Slice Cultures for Synaptic Plasticity Assessment

Organotypic slice cultures represent a bridge between dissociated cell cultures and in vivo models. nih.govplos.org These cultures are prepared from thin sections of brain tissue, typically from the hippocampus of young rodents, and are maintained in a way that preserves the three-dimensional architecture of the tissue, including the synaptic connections between neurons. nih.govucl.ac.uk This makes them an excellent system for studying how Beta-Amyloid (5-34) affects synaptic plasticity, a cellular correlate of learning and memory. frontiersin.org

The preparation of organotypic slices involves carefully cutting the brain into thin sections and placing them on a semi-permeable membrane at the interface between culture medium and a humidified atmosphere. ucl.ac.uk This method allows for the long-term survival of the tissue and provides easy access for experimental manipulations and imaging. ucl.ac.uk Researchers can apply synthetic Beta-Amyloid (5-34) to these slices and then use electrophysiological techniques to measure changes in synaptic transmission and plasticity, such as long-term potentiation (LTP), a form of synaptic strengthening thought to underlie memory formation. frontiersin.orgmdpi.com Studies have demonstrated that Aβ oligomers can impair LTP in hippocampal slices, providing a direct link between the peptide and synaptic dysfunction. frontiersin.orgmdpi.com

In Vivo Rodent Models Utilizing Beta-Amyloid (5-34)

In vivo models are indispensable for understanding the systemic effects of Beta-Amyloid (5-34) in a living organism and for evaluating the efficacy of potential therapies in a more complex physiological context. These models can be broadly categorized into transgenic models that endogenously produce Aβ and models that involve the direct administration of synthetic Aβ into the brain.

Direct Intracerebral (ICV/Intrahippocampal) Injection of Synthetic Beta-Amyloid (5-34) Oligomers

An alternative to transgenic models is the direct injection of synthetic Aβ oligomers into the brains of wild-type rodents. frontiersin.orgjneuropsychiatry.org This approach allows for precise control over the timing, location, and concentration of the administered Aβ species. The most common injection sites are the intracerebroventricular (ICV) space, which allows for widespread distribution throughout the brain, or specific brain regions like the hippocampus, which is critically involved in memory. jneuropsychiatry.orgembopress.orgwmich.edu

Studies using this methodology have shown that acute injection of Aβ oligomers can rapidly induce a range of pathological changes, including synaptic dysfunction, neuroinflammation, and cognitive impairments. frontiersin.orgembopress.orgnih.gov For example, ICV injection of Aβ oligomers in mice has been shown to trigger peripheral glucose intolerance by affecting hypothalamic neurons. embopress.org This model is particularly useful for studying the immediate and short-term effects of specific Aβ species, such as Beta-Amyloid (5-34) oligomers, on brain function.

Injection MethodTarget AreaObserved Effects
Intracerebroventricular (ICV) Lateral ventriclesWidespread distribution, induction of neuroinflammation, synaptic dysfunction, and cognitive deficits. embopress.orgnih.gov
Intrahippocampal HippocampusLocalized effects on synaptic plasticity (e.g., inhibition of LTP) and memory. wmich.edupnas.org

Genetically Modified Rodent Models Affecting Endogenous Beta-Amyloid (5-34) Metabolism or Clearance

To understand the physiological and pathological roles of Beta-Amyloid (Aβ), scientists have developed a variety of genetically modified rodent models. These models are designed to either overproduce human Aβ or to have deficiencies in the pathways that clear Aβ from the brain.

One of the most widely used models is the 3xTg-AD mouse , which harbors three human transgenes: APP (Swedish), PS1 (M146V), and tau (P301L). frontiersin.orgmdpi.com These mice develop both Aβ plaques and neurofibrillary tangles in an age-dependent manner, mimicking key aspects of Alzheimer's disease pathology. frontiersin.org Another aggressive model is the 5XFAD mouse , which co-expresses five familial Alzheimer's disease mutations in the human APP and PSEN1 genes, leading to rapid and massive Aβ42 accumulation. mdpi.comaginganddisease.org

Other significant models include:

PDAPP mice , which overexpress a mutant human APP gene (V717F) and were among the first models to develop Aβ plaques. mdpi.com

Tg2576 and APP23 mice , both overexpressing human APP with the Swedish mutation, resulting in age-related Aβ deposition. mdpi.com

TgCRND8 mice , which carry human APP with both the Swedish and Indiana mutations, leading to early plaque formation. mdpi.comlife-science-alliance.org

In addition to models that overproduce Aβ, researchers also utilize models with impaired Aβ clearance. For example, mice with a genetic knockout of neprilysin (NEP) , a key Aβ-degrading enzyme, or transporters like ABCC1 , show accumulation of endogenous murine Aβ. oup.com Studies on these models have revealed that impaired clearance can lead to intraneuronal Aβ accumulation, astrogliosis, and synaptic deficits, even with the less aggregation-prone rodent Aβ. oup.com These models are crucial for investigating the mechanisms of Aβ clearance and the early pathological consequences of its accumulation. biomolther.orgoup.com

Table 1: Examples of Genetically Modified Rodent Models for Aβ Research

ModelGenetic ModificationKey Pathological Features
3xTg-ADHuman APP (Swe), PS1 (M146V), Tau (P301L)Aβ plaques and neurofibrillary tangles
5XFADHuman APP (Swe, Fla, Lon), PS1 (M146L, L286V)Rapid and high Aβ42 accumulation
PDAPPHuman APP (V717F)Aβ plaque formation
Tg2576Human APP (Swedish)Age-related Aβ plaques
NEP-/-/ABCC1-/-Knockout of Neprilysin and ABCC1 transporterImpaired clearance and accumulation of endogenous murine Aβ

Advanced Analytical Techniques for Characterizing Beta-Amyloid (5-34) Phenomena

A suite of sophisticated analytical techniques is employed to characterize the biophysical, electrophysiological, and biochemical properties of Beta-Amyloid (5-34) and its effects on the rodent brain.

Biophysical Assays for Aggregation State (e.g., Thioflavin-S Fluorescence, Electron Microscopy)

Understanding the aggregation state of Aβ is fundamental to studying its function and toxicity. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. tandfonline.com ThT fluorescence assays are widely used to monitor the kinetics of Aβ fibrillization in vitro, allowing researchers to study the entire process from the initial lag phase of nucleation to the final plateau of mature fibrils. tandfonline.comnih.gov The reproducibility of these assays is critical for comparing the aggregation properties of different Aβ variants or the effects of potential inhibitors. researchgate.net

Transmission Electron Microscopy (TEM) provides direct visualization of Aβ aggregates. nih.gov This technique allows for the morphological characterization of different aggregate species, from small oligomers and protofibrils to long, mature fibrils. researchgate.netnih.gov For instance, TEM has revealed that Aβ42 tends to form short, intertwined fibrils, while Aβ40 forms longer, twisted filaments. researchgate.netmdpi.com

Electrophysiological Recordings (e.g., Field Potential Recordings for LTP/LTD)

To investigate the impact of Beta-Amyloid (5-34) on synaptic function, researchers rely on electrophysiological recordings . One of the primary measures is the assessment of long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. nih.govresearchgate.net

Field potential recordings are commonly performed in hippocampal slices from rodent models. d-nb.infomdpi.com By stimulating afferent pathways (e.g., Schaffer collaterals) and recording the postsynaptic response in regions like the CA1, scientists can induce and measure LTP and LTD. d-nb.infomdpi.com Studies have shown that soluble Aβ oligomers can impair LTP and facilitate LTD, providing a direct link between the peptide and synaptic dysfunction. d-nb.infomdpi.com These recordings can be performed both in vitro in brain slices and in vivo in behaving animals to understand the real-time effects of Aβ on neural circuits. nih.govmdpi.com

Immunohistochemical and Immunofluorescence Staining for Beta-Amyloid (5-34) Distribution and Cellular Markers

Immunohistochemistry (IHC) and immunofluorescence (IF) are indispensable techniques for visualizing the spatial distribution of Beta-Amyloid (5-34) within the brain tissue of rodent models. nih.govabcam.com Using specific antibodies that recognize different forms of Aβ, researchers can identify extracellular plaques and intracellular accumulations. nih.govnovusbio.com

These techniques are often combined with staining for specific cellular markers to understand the relationship between Aβ and different cell types. For example, co-staining with Iba1 (a microglial marker) and GFAP (an astrocyte marker) can reveal the association of Aβ with glial cells. oup.com Confocal laser scanning microscopy of double-immunostained sections has shown co-localization of murine Aβ with microglia in certain mouse models, indicating a cellular response to the peptide. oup.com Enhanced antigen retrieval methods have been developed to improve the detection of Aβ deposits in fixed tissues. nih.gov

Biochemical Assays (e.g., ELISA, Western Blot) for Protein Levels and Pathway Components

To quantify the levels of Beta-Amyloid (5-34) and other related proteins, researchers employ sensitive biochemical assays. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly quantitative method used to measure the concentrations of soluble and insoluble Aβ species (e.g., Aβ40 and Aβ42) in brain homogenates and cerebrospinal fluid. nih.govnih.govbiocompare.com Specific ELISA kits are available to detect different forms of Aβ, including oligomers. nih.gov

Western blotting is used to separate proteins by size and detect specific Aβ species. nih.gov It can identify Aβ monomers (at ~4 kDa) as well as higher molecular weight oligomers and aggregates. novusbio.com Western blotting is also used to measure the levels of other proteins involved in the Aβ pathway, such as the amyloid precursor protein (APP) and the secretase enzymes that produce Aβ. plos.org

Table 2: Comparison of Biochemical Assays for Aβ

AssayPrinciplePrimary Application for Aβ Research
ELISAAntibody-based detection in a plate formatQuantification of specific Aβ isoforms (Aβ40, Aβ42) and oligomers in biological fluids and tissue extracts. nih.govnih.gov
Western BlotSeparation by size via gel electrophoresis followed by antibody detectionDetection of Aβ monomers, oligomers, and fragments; analysis of APP processing. novusbio.comnih.gov

Proteomic and Transcriptomic Analyses in Response to Beta-Amyloid (5-34)

To gain a systems-level understanding of the cellular response to Beta-Amyloid (5-34), researchers are increasingly turning to proteomic and transcriptomic analyses.

Transcriptomic analysis , often performed using RNA-sequencing, measures the expression levels of thousands of genes simultaneously. life-science-alliance.org Studies on Aβ-overproducing mouse models have revealed significant changes in the expression of genes related to the immune response, synaptic function, and metabolic processes. nih.govnih.gov These analyses have highlighted the distinct transcriptional signatures in response to different Aβ conformations (oligomeric vs. fibrillar). life-science-alliance.org

Proteomic analysis , typically using mass spectrometry, identifies and quantifies thousands of proteins in a given sample. peerj.compnas.org This approach has been applied to cerebrospinal fluid and brain tissue from rodent models to identify panels of proteins that are altered in response to Aβ pathology. nih.govpnas.org Proteomic studies have corroborated findings from transcriptomics and have also uncovered RNA-independent protein alterations, providing deeper insights into the molecular pathways affected by Aβ, such as neuroinflammation, synaptic dysfunction, and metabolic dysregulation. nih.govnih.gov

Future Research Directions and Unaddressed Questions for Beta Amyloid 5 34 , Mouse, Rat

Elucidating the Specific Endogenous Physiological Functions of Beta-Amyloid (5-34) in Rodents

While the pathological roles of Aβ are widely studied, its physiological functions are less understood. Emerging evidence suggests that endogenous Aβ, at physiological concentrations, is crucial for normal brain function. In rodents, endogenous Aβ has been shown to be involved in synaptic plasticity and memory. nih.govresearchgate.net Low, picomolar concentrations of Aβ have been found to be neurotrophic and can enhance long-term potentiation (LTP) and memory. nih.govresearchgate.net Conversely, antagonizing endogenous Aβ in rodents with antibodies has been shown to impair LTP and cognitive performance, an effect that can be rescued by the administration of human Aβ. nih.gov

The specific physiological roles of the N-terminally truncated Beta-Amyloid (5-34) fragment in rodents remain largely uncharacterized. Future research should aim to elucidate these functions. It is plausible that this specific fragment may have unique roles in synaptic regulation or neuroprotection that differ from the full-length peptides.

Key Research Questions:

Does endogenous Beta-Amyloid (5-34) modulate synaptic transmission and plasticity in the rodent brain?

What are the specific signaling pathways activated by physiological concentrations of Beta-Amyloid (5-34)?

Does this fragment play a role in neurodevelopmental processes in rodents?

Investigation of Unique Post-Translational Modifications of Rodent Beta-Amyloid (5-34) and Their Functional Impact

Post-translational modifications (PTMs) of Aβ peptides can significantly alter their aggregation properties, toxicity, and biological functions. embopress.orgnih.gov Known PTMs include phosphorylation, pyroglutamylation, and isomerization. frontiersin.orgnih.gov For instance, pyroglutamated Aβ (AβpE3-42) is more prone to aggregation and is highly neurotoxic. embopress.org Phosphorylation at serine 8 (pS8-Aβ) has been shown to increase the aggregation rate of the peptide. nih.gov

While PTMs of full-length Aβ have been studied, the specific PTMs that occur on the rodent Beta-Amyloid (5-34) fragment are not well understood. Due to sequence differences between human and rodent Aβ, the PTM landscape may also differ. Investigating these unique rodent-specific PTMs and their impact on the function of Beta-Amyloid (5-34) is a critical area for future research.

Table 1: Known Post-Translational Modifications of Beta-Amyloid and Their General Impact

Post-Translational ModificationAmino Acid Residue(s)General Impact on Aβ PropertiesReference
PyroglutamationN-terminal GlutamateIncreased aggregation propensity and toxicity. embopress.org
PhosphorylationSerine 8, Serine 26Can increase aggregation rate and neurotoxicity. nih.gov
IsomerizationAspartate 7Can act as a seed for Aβ aggregation. frontiersin.org
GlycationLysine 16, Arginine 5Can reduce the formation of fibrillar aggregates. nih.gov

This table represents general findings on Aβ PTMs, and future research is needed to determine their specific relevance to rodent Beta-Amyloid (5-34).

Development of Next-Generation Rodent Models for Precise Dissection of Beta-Amyloid (5-34) Role in Pathogenesis

Transgenic rodent models have been instrumental in studying Aβ pathology. aginganddisease.orgnih.gov Models like the 5XFAD and APP/PS1 mice, which overexpress human APP and presenilin mutations, develop significant amyloid plaque pathology and are widely used. aginganddisease.orgmdpi.com Rat models, such as the TgF344-AD, offer the advantage of a more complex nervous system for cognitive studies. mdpi.com

However, most existing models are not designed to study the specific effects of truncated Aβ fragments like Beta-Amyloid (5-34). The development of novel rodent models that specifically express or allow for the inducible expression of this fragment would be a powerful tool. These models could involve knock-in strategies to express a modified APP gene that preferentially generates the 5-34 fragment.

Table 2: Examples of Rodent Models Used in Aβ Research and Their Potential for Studying Aβ (5-34)

Rodent ModelKey FeaturesRelevance for Aβ (5-34) ResearchReferences
5XFAD Mouse Co-expresses five familial AD mutations in human APP and PSEN1. Rapid and aggressive amyloid pathology.Can be used to study the general context of Aβ pathology in which Aβ (5-34) exists. aginganddisease.orgmdpi.com
APP/PS1 Mouse Co-expresses mutant human APP and PSEN1. Age-dependent plaque formation.Allows for the study of the interplay between different Aβ species over time. nih.govmdpi.com
TgF344-AD Rat Expresses mutant human APP and PSEN1ΔE9. Develops amyloid plaques and cognitive deficits.Provides a non-mouse model to investigate the effects of Aβ fragments on more complex behaviors. mdpi.com
APPNL-G-F Knock-in Mouse Carries humanized Aβ sequence with three FAD mutations. Expresses APP at physiological levels.Potentially a more relevant model to study the production and effects of various Aβ fragments under more physiological conditions. sci-hub.se

Interplay of Beta-Amyloid (5-34) with Other Key Neuropathological Hallmarks (e.g., Tau Pathology) in Rodents

The "amyloid cascade hypothesis" posits that Aβ accumulation triggers a cascade of events, including the hyperphosphorylation and aggregation of the tau protein, forming neurofibrillary tangles (NFTs). aginganddisease.orgsci-hub.se Studies in double-transgenic mice expressing both mutant APP and tau have shown that Aβ can exacerbate tau pathology. oup.comnih.govfrontiersin.org For example, in APP/PS1xTau22 mice, the presence of Aβ pathology accelerates the development of tau tangles. oup.com

The specific contribution of Beta-Amyloid (5-34) to this interplay is unknown. It is possible that this fragment has a unique ability to seed tau aggregation or to activate kinases that phosphorylate tau. Investigating this interaction in rodent models is crucial for a complete understanding of the pathogenic cascade.

Key Research Approaches:

Cross-breeding of rodent models that specifically produce Beta-Amyloid (5-34) with existing tauopathy models (e.g., P301S or P301L tau mutant mice).

Injecting synthetic Beta-Amyloid (5-34) into the brains of tau transgenic rodents to observe its effect on tau pathology.

Analyzing the co-localization of Beta-Amyloid (5-34) and phosphorylated tau in existing AD rodent models.

Integration of Beta-Amyloid (5-34) Research with Systems Neuroscience Approaches in Rodents

Systems neuroscience aims to understand how neural circuits give rise to complex behaviors. The cognitive deficits seen in Alzheimer's disease are ultimately a systems-level phenomenon. While much research has focused on the molecular and cellular effects of Aβ, understanding how Beta-Amyloid (5-34) impacts the function of large-scale neural networks is a critical future direction.

This involves using advanced techniques to monitor and manipulate neural activity in awake, behaving rodents. For instance, in vivo calcium imaging or large-scale electrophysiology could be used in the novel rodent models described in section 7.3 to observe how Beta-Amyloid (5-34) alters the dynamics of cortical and hippocampal circuits during memory tasks. Optogenetic or chemogenetic tools could then be used to selectively modulate the activity of neurons affected by the peptide to determine causal relationships between circuit dysfunction and behavioral impairment. This approach will be vital for bridging the gap between molecular pathology and cognitive symptoms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.